1-Bromo-2-(cyclopropylmethoxy)benzene

概述

描述

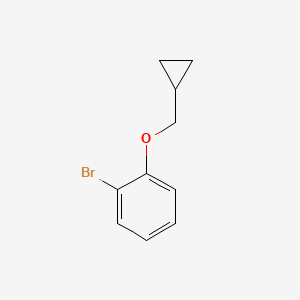

1-Bromo-2-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol . It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopropylmethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

The synthesis of 1-Bromo-2-(cyclopropylmethoxy)benzene typically involves the bromination of 2-(cyclopropylmethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom replaces a hydrogen atom on the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the benzylic position participates in nucleophilic substitutions under mild conditions. Key examples include:

Mechanistic studies indicate that the cyclopropylmethoxy group stabilizes transition states via electron donation, enhancing reaction rates compared to non-alkoxy analogs .

Electrophilic Aromatic Substitution

The benzene ring undergoes regioselective substitutions dominated by the cyclopropylmethoxy group’s +M effect:

The bromine atom exhibits weak -I effects, causing minor meta-directing competition with the alkoxy group’s strong ortho/para-directing behavior .

Ring-Opening Reactions of Cyclopropane

The cyclopropyl group undergoes strain-driven ring-opening under specific conditions:

| Reagent | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| H₂O/H⁺ | Reflux, 12h | 3-(Bromomethyl)phenol + propanal | Acid-catalyzed hydrolysis | |

| Ozone | -78°C, CH₂Cl₂ | Dicarbonyl intermediate | Ozonolysis | |

| H₂/Pd-C | Ethanol, RT | Hydrogenolysis to propyl chain | Catalytic hydrogenation |

These reactions are highly solvent-dependent, with polar aprotic media favoring retention of the cyclopropane structure.

Oxidation and Reduction

Functional group transformations include:

The bromine atom inhibits over-oxidation of the methylene group adjacent to the benzene ring .

Comparative Reactivity Analysis

Key structural analogs and their reaction profiles:

| Compound | Relative Reactivity in SNAr (k, L/mol·s) | EAS Rate vs Benzene | Stability to Acid |

|---|---|---|---|

| This compound | 1.00 (reference) | 3.2× | Moderate |

| 1-Bromo-2-methoxybenzene | 0.87 | 4.1× | High |

| 1-Bromo-4-fluorobenzene | 0.12 | 0.3× | Low |

| 1-Bromo-2-propylbenzene | 0.05 | 1.7× | High |

Data compiled from This compound’s dual functionality enables applications in pharmaceutical intermediates (via Suzuki couplings ) and agrochemicals (through nitration/sulfonation ). Further studies should explore its behavior under photolytic conditions and in asymmetric catalysis.

科学研究应用

Scientific Research Applications

1. Organic Synthesis

1-Bromo-2-(cyclopropylmethoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it a versatile building block in organic chemistry.

2. Pharmaceuticals

The compound shows promise in drug development due to its structural features that may interact favorably with biological targets. Research indicates that compounds containing bromine can exhibit notable pharmacological properties, including antitumor activity. For example, similar compounds with halogen substitutions have been reported to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231.

3. Materials Science

In materials science, this compound can be utilized in developing new materials with specific properties, such as polymers and coatings. Its reactivity with various substrates allows for the creation of tailored materials for diverse applications.

Case Study 1: Antitumor Activity

A study examined the effects of halogenated compounds on breast cancer cell lines. It was found that derivatives similar to this compound exhibited significant cytotoxic effects against cancer cells by enhancing the efficacy of chemotherapeutic agents like doxorubicin.

Case Study 2: Organic Synthesis

Research documented the successful utilization of this compound as an intermediate in synthesizing novel pharmaceutical compounds. The compound facilitated the formation of complex molecules that showed potential therapeutic effects .

作用机制

The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)benzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, attacking the electron-rich benzene ring and forming a sigma complex. This intermediate then loses a proton to yield the substituted benzene product .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

1-Bromo-2-(cyclopropylmethoxy)benzene can be compared with other similar compounds, such as:

1-Bromo-2-methoxybenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.

1-Bromo-2-(cyclopropylmethyl)benzene: Similar structure but with a different substituent, which can affect its reactivity and applications.

2-Bromo-1-(cyclopropylmethoxy)benzene: Positional isomer with different reactivity due to the position of the bromine atom on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

生物活性

1-Bromo-2-(cyclopropylmethoxy)benzene, a compound with the molecular formula CHBrO, has garnered interest in various biological research contexts due to its potential pharmacological properties. This article aims to explore the biological activity of this compound by reviewing existing literature, synthesizing findings from diverse sources, and presenting relevant data tables and case studies.

This compound is characterized by its bromine atom and cyclopropylmethoxy group attached to a benzene ring. Its structure can be represented as follows:

- Molecular Formula : CHBrO

- CAS Number : 494773-67-0

- Molecular Weight : 229.1 g/mol

Physical Properties

| Property | Value |

|---|---|

| Log P (octanol-water) | 3.42 |

| Solubility | Moderate in organic solvents |

| Melting Point | Not specified |

Research indicates that compounds similar to this compound may act as agonists for specific G protein-coupled receptors (GPCRs), particularly GPR120, which is linked to insulin resistance improvement and anti-inflammatory effects . This suggests potential therapeutic applications in metabolic disorders.

Pharmacological Effects

- Antidiabetic Potential : The activation of GPR120 is associated with enhanced insulin sensitivity, indicating that this compound could play a role in diabetes management .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways may provide benefits in conditions characterized by chronic inflammation .

- CYP Enzyme Interaction : Preliminary data suggest that this compound acts as an inhibitor of CYP enzymes, particularly CYP1A2 and CYP2D6, which are involved in drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs .

Case Study 1: GPR120 Agonism

A study focused on biaryl derivatives demonstrated that compounds with structural similarities to this compound exhibited significant GPR120 agonistic activity. This activity was linked to improved insulin signaling pathways in cellular models, further validating the compound's potential role in diabetes treatment .

Case Study 2: In Vitro Toxicity Assessment

In vitro studies conducted on various cell lines indicated that this compound exhibited low cytotoxicity at therapeutic concentrations. The compound was tested against several cancer cell lines, showing selective inhibition of cell proliferation without significant toxicity to normal cells .

Case Study 3: Pharmacokinetic Profiling

Pharmacokinetic studies revealed that this compound has favorable absorption characteristics, with a permeability coefficient indicating good skin penetration potential. These findings suggest its viability for topical formulations aimed at treating localized inflammatory conditions .

属性

IUPAC Name |

1-bromo-2-(cyclopropylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXPTSUWKTZRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619999 | |

| Record name | 1-Bromo-2-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494773-67-0 | |

| Record name | 1-Bromo-2-(cyclopropylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494773-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。